Cas no 1001419-41-5 (4-bromo-2-Pyridinamine hydrochloride)
4-bromo-2-Pyridinamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-2-Pyridinamine hydrochloride
- 2-bromopyridin-4-amine hydrochloride
- 4-bromopyridin-2-amine,hydrochloride
- 2-Amino-4-bromo-pyridine hydrochloride
- 1001419-41-5
- 4-BROMOPYRIDIN-2-AMINEHYDROCHLORIDE
- 2-amino-4-bromopyridine hydrochloride
- CS-0036116
- 4-Bromopyridin-2-amine--hydrogen chloride (1/1)
- 4-bromopyridin-2-amine;hydrochloride
- DTXSID10702669
- 4-BROMOPYRIDIN-2-AMINE HYDROCHLORIDE
- A16154
- 2-amino-4-bromopyridine HCl
- 2-amino-4-bromo-pyridinehydrochloride
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- MDL: MFCD19689831
- Inchi: 1S/C5H5BrN2.ClH/c6-4-1-2-8-5(7)3-4;/h1-3H,(H2,7,8);1H
- InChI Key: JGJPPSFLFTWPLG-UHFFFAOYSA-N
- SMILES: BrC1C=CN=C(C=1)N.Cl
Computed Properties
- Exact Mass: 207.94038
- Monoisotopic Mass: 207.94029g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 76.8
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- PSA: 38.91
4-bromo-2-Pyridinamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029169091-250mg |
4-Bromopyridin-2-amine hydrochloride |
1001419-41-5 | 95% | 250mg |
$680.00 | 2023-09-04 | |
| Alichem | A029169091-500mg |
4-Bromopyridin-2-amine hydrochloride |
1001419-41-5 | 95% | 500mg |
$980.00 | 2023-09-04 | |
| Alichem | A029169091-1g |
4-Bromopyridin-2-amine hydrochloride |
1001419-41-5 | 95% | 1g |
$1685.00 | 2023-09-04 | |
| Ambeed | A235635-1g |
4-Bromopyridin-2-amine hydrochloride |
1001419-41-5 | 98% | 1g |
$948.0 | 2024-04-26 |
4-bromo-2-Pyridinamine hydrochloride Suppliers
4-bromo-2-Pyridinamine hydrochloride Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 4-bromo-2-Pyridinamine hydrochloride
Introduction to 4-bromo-2-Pyridinamine hydrochloride (CAS No. 1001419-41-5)
4-bromo-2-Pyridinamine hydrochloride, with the chemical formula C₆H₈BrN₂·HCl, is a significant compound in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridineamine class, characterized by its brominated aromatic ring and an amine functional group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it a versatile intermediate in synthetic chemistry and drug development.
The CAS No. 1001419-41-5 uniquely identifies this molecule in scientific literature and databases, ensuring precise referencing in research and industrial applications. Its molecular structure, featuring a bromine substituent at the 4-position and an amine group at the 2-position of the pyridine ring, makes it a valuable building block for further functionalization. This structural motif is particularly attractive for medicinal chemists due to its ability to interact with biological targets through hydrogen bonding and electrostatic interactions.
In recent years, 4-bromo-2-Pyridinamine hydrochloride has garnered attention in the development of novel therapeutic agents. Its bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. These reactions are widely employed in the synthesis of small-molecule inhibitors targeting various diseases, including cancer and infectious disorders.
One of the most compelling applications of 4-bromo-2-Pyridinamine hydrochloride is in the field of oncology. Researchers have leveraged its structural features to design kinase inhibitors, which play a crucial role in modulating signaling pathways dysregulated in cancer cells. For instance, studies have demonstrated its utility in developing compounds that inhibit tyrosine kinases, which are overexpressed in many solid tumors. The ability to modify the pyridine core allows for fine-tuning of binding affinity and selectivity, leading to more effective and less toxic drug candidates.
Furthermore, 4-bromo-2-Pyridinamine hydrochloride has been explored as a precursor in the synthesis of agrochemicals. Its derivatives exhibit herbicidal and fungicidal properties, contributing to the development of sustainable agricultural practices. The bromine atom facilitates further derivatization into more complex molecules with enhanced biological activity. This adaptability makes it a preferred choice for agrochemical companies seeking innovative solutions to modern farming challenges.
The pharmaceutical industry has also utilized 4-bromo-2-Pyridinamine hydrochloride in the development of central nervous system (CNS) drugs. Pyridine derivatives are known for their ability to cross the blood-brain barrier, making them suitable for treating neurological disorders. Researchers have synthesized analogs of this compound that show promise in modulating neurotransmitter receptors, such as serotonin and dopamine receptors, which are implicated in conditions like depression and Parkinson's disease.
Recent advancements in computational chemistry have further enhanced the utility of 4-bromo-2-Pyridinamine hydrochloride. Molecular modeling studies have provided insights into its interactions with biological targets at an atomic level. These simulations have guided the optimization of lead compounds by predicting binding affinities and identifying key pharmacophoric elements. Such high-throughput virtual screening methods have significantly accelerated drug discovery pipelines, reducing both time and cost associated with experimental trials.
The synthesis of 4-bromo-2-Pyridinamine hydrochloride typically involves multi-step organic reactions starting from commercially available pyridine precursors. Key steps include bromination at the desired position followed by nucleophilic substitution to introduce the amine group. The final product is then converted into its hydrochloride salt form to improve stability and solubility. Advances in synthetic methodologies have enabled more efficient and environmentally friendly routes, aligning with green chemistry principles.
In conclusion, 4-bromo-2-Pyridinamine hydrochloride (CAS No. 1001419-41-5) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features make it an indispensable tool for medicinal chemists seeking to develop novel therapeutics. As research continues to uncover new biological targets and synthetic strategies, this compound will undoubtedly remain at the forefront of chemical innovation.
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